3-Methyl-5-(trifluoromethoxy)benzyl bromide
Description
Molecular Geometry and Hybridization Analysis
The molecular structure of this compound demonstrates a characteristic benzyl bromide framework with specific substitution patterns that significantly influence its three-dimensional geometry. The compound possesses a molecular formula of C9H8BrF3O with a molecular weight of 269.06 grams per mole, establishing its fundamental structural parameters. The benzene ring serves as the central structural unit, exhibiting typical aromatic geometry with carbon atoms adopting sp2 hybridization.
The substitution pattern on the benzene ring creates an asymmetric environment with the methyl group positioned at the 3-position and the trifluoromethoxy group at the 5-position relative to the bromomethyl substituent. This arrangement results in a 1,3,5-trisubstituted benzene derivative where the electronic effects of the substituents create distinct regions of electron density distribution. The bromomethyl carbon exhibits sp3 hybridization, providing tetrahedral geometry around this carbon center. The trifluoromethoxy group introduces additional complexity through the presence of the trifluoromethyl carbon, which also adopts sp3 hybridization while being attached to the oxygen atom that maintains sp3 hybridization.
The molecular geometry analysis reveals specific bond angles and distances that characterize the compound's three-dimensional structure. The aromatic carbon-carbon bonds maintain typical benzene bond lengths of approximately 1.39 Angstroms, while the carbon-bromine bond in the bromomethyl group extends to approximately 1.94 Angstroms. The carbon-oxygen bond connecting the trifluoromethoxy group to the benzene ring demonstrates a length characteristic of aromatic ether linkages, approximately 1.36 Angstroms. The trifluoromethyl group exhibits carbon-fluorine bonds with lengths of approximately 1.33 Angstroms, reflecting the high electronegativity of fluorine atoms.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H8BrF3O | |
| Molecular Weight | 269.06 g/mol | |
| Rotatable Bond Count | 2 | |
| Heavy Atom Count | 14 | |
| Topological Polar Surface Area | 9.2 Ų |
Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Raman)
Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic aromatic proton signals in the region between 7.0 and 8.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing trifluoromethoxy group and electron-donating methyl group.
The bromomethyl protons appear as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically observed around 4.4 parts per million due to the deshielding effect of the adjacent bromine atom. The methyl group protons exhibit a singlet pattern around 2.3 parts per million, consistent with aromatic methyl substituents. The aromatic proton signals show specific splitting patterns that reflect the substitution pattern, with meta-coupling between protons on the benzene ring.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms appear in the typical aromatic region between 110 and 160 parts per million, with specific chemical shifts influenced by the nature and position of substituents. The trifluoromethyl carbon exhibits a characteristic quartet pattern due to coupling with three equivalent fluorine atoms, appearing around 120 parts per million. The carbon bearing the trifluoromethoxy group demonstrates significant downfield shift due to the electron-withdrawing effect of the trifluoromethyl group.
Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure. The aromatic carbon-hydrogen stretching vibrations appear around 3040 wavenumbers, while the aliphatic carbon-hydrogen stretching of the methyl and bromomethyl groups occurs around 2924 wavenumbers. The carbon-fluorine stretching vibrations of the trifluoromethyl group exhibit strong absorption around 1060 wavenumbers, characteristic of trifluoromethyl-containing compounds. The aromatic carbon-carbon stretching vibrations appear around 1615 wavenumbers, confirming the presence of the benzene ring system.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |
| 1H Nuclear Magnetic Resonance | Bromomethyl protons | ~4.4 ppm |
| 1H Nuclear Magnetic Resonance | Methyl protons | ~2.3 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |
| 13C Nuclear Magnetic Resonance | Trifluoromethyl carbon | ~120 ppm |
| Infrared | Aromatic C-H stretch | ~3040 cm⁻¹ |
| Infrared | C-F stretch | ~1060 cm⁻¹ |
Crystallographic Studies and Conformational Dynamics
Conformational analysis of this compound reveals important insights into the preferred molecular geometries and rotational barriers around key bonds. The trifluoromethoxy group exhibits conformational flexibility around the oxygen-carbon bond connecting it to the benzene ring, similar to related trifluoromethoxybenzene compounds. Research on trifluoromethoxybenzene derivatives indicates that these compounds can adopt different conformational states, with the trifluoromethyl group positioned either in the plane of the phenyl ring or perpendicular to it.
Computational studies suggest that the perpendicular conformation of the trifluoromethoxy group represents the energy minimum structure, while the planar conformation corresponds to the transition state for rotation around the carbon-oxygen bond. The energy barrier for this rotation is relatively low, approximately 1.4 kilocalories per mole according to molecular orbital calculations at the second-order Møller-Plesset perturbation theory level with 6-31G** basis set. Density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with correlation-consistent polarized valence triple-zeta basis set indicate even smaller energy differences between conformational states.
The bromomethyl group introduces additional conformational considerations through rotation around the benzene ring-carbon bond. This rotation is relatively unrestricted due to the sp3 hybridization of the bromomethyl carbon, allowing for multiple low-energy conformational states. The methyl group at the 3-position provides steric bulk that may influence the preferred conformations of the bromomethyl group through weak steric interactions.
Crystallographic data for related compounds suggests that the solid-state structure may favor specific conformational arrangements that optimize intermolecular interactions while minimizing steric clashes. The presence of bromine, fluorine, and oxygen atoms provides multiple sites for potential hydrogen bonding and halogen bonding interactions in the crystalline state. Vibrational spectroscopic studies of related compounds in different phases indicate that conformational distributions may vary between gaseous, liquid, and solid states.
| Conformational Parameter | Energy/Barrier | Computational Method |
|---|---|---|
| OCF3 perpendicular conformation | Energy minimum | MP2/6-31G** |
| OCF3 planar conformation | +1.4 kcal/mol | MP2/6-31G** |
| Rotation barrier (C-O bond) | <0.5 kcal/mol | B3LYP/cc-pvtz |
| Conformational energy difference | <0.3 kcal/mol | B3LYP/cc-pvtz |
Computational Chemistry Approaches for Electronic Structure Prediction
Computational chemistry methods provide detailed insights into the electronic structure and properties of this compound through various theoretical approaches. Density functional theory calculations offer comprehensive analysis of molecular orbitals, electron density distributions, and energetic properties of this fluorinated aromatic compound. The compound's electronic structure is significantly influenced by the presence of multiple electronegative atoms, including bromine, fluorine, and oxygen, creating complex patterns of electron density distribution.
Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electronic properties and reactivity patterns. The trifluoromethoxy group acts as a strong electron-withdrawing substituent, lowering both occupied and unoccupied molecular orbital energies through inductive and mesomeric effects. The bromine atom contributes additional complexity through its large size and moderate electronegativity, influencing both steric and electronic properties.
Electrostatic potential mapping demonstrates regions of positive and negative charge distribution across the molecular surface, identifying sites of potential reactivity and intermolecular interactions. The fluorine atoms in the trifluoromethyl group exhibit significant negative charge density, while the carbon atoms adjacent to electronegative substituents show positive charge accumulation. Natural bond orbital analysis provides quantitative assessment of charge transfer between atoms and the degree of ionic character in various bonds.
Polarizability calculations indicate the compound's response to external electric fields, with the aromatic system contributing significantly to the overall molecular polarizability. The presence of the heavy bromine atom enhances polarizability, while the highly electronegative fluorine atoms reduce it through tight electron binding. Computed lipophilicity parameters suggest favorable partition behavior in organic solvents, with an XLogP3-AA value of 4, indicating high lipophilicity.
| Electronic Property | Calculated Value | Computational Details |
|---|---|---|
| Molecular Polarizability | Enhanced by Br atom | DFT calculations |
| XLogP3-AA | 4 | Lipophilicity prediction |
| Exact Mass | 267.97106 Da | High-resolution calculation |
| Monoisotopic Mass | 267.97106 Da | Isotopic composition |
| Formal Charge | 0 | Neutral molecule |
| Complexity Index | 183 | Structural complexity measure |
Properties
IUPAC Name |
1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-7(5-10)4-8(3-6)14-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCQRHFOGJLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206650 | |
| Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-55-8 | |
| Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-Methyl-5-(trifluoromethoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions to form substituted aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Friedel-Crafts Alkylation: Aluminum chloride (AlCl3) is commonly used as a catalyst in these reactions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted benzyl derivatives.
Friedel-Crafts Alkylation: The major products are alkylated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research
- Recent studies have indicated that derivatives of 3-methyl-5-(trifluoromethoxy)benzyl bromide exhibit promising anticancer properties. For instance, a compound derived from this structure was shown to inhibit cell proliferation in various cancer cell lines, including MCF-7, with an IC50 value of approximately 8.47 µM, suggesting its potential as a therapeutic agent against breast cancer .
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties. A study demonstrated that certain derivatives displayed significant activity against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, indicating strong antibacterial efficacy .
- Drug Development
Material Science Applications
-
Polymer Chemistry
- The compound is also used in polymer synthesis, particularly in the modification of polymeric materials to enhance their thermal and mechanical properties. Its bromine atom serves as a reactive site for further functionalization, allowing for the development of advanced materials with tailored characteristics .
- Fluorinated Materials
Data Table: Summary of Applications
Case Studies
- Anticancer Compound Development
-
Antimicrobial Efficacy Assessment
- Another research focused on synthesizing various derivatives of this compound and testing their antimicrobial activity against clinically relevant pathogens. Results indicated that certain derivatives were highly effective, prompting further investigation into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
The structural and functional similarities of 3-methyl-5-(trifluoromethoxy)benzyl bromide to other benzyl bromide derivatives are critical for understanding its unique applications and reactivity. Below is a detailed comparison:
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functional Differences
Substituent Effects :
- Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃) : The –OCF₃ group in this compound provides stronger electron-withdrawing effects compared to –CF₃, making it less prone to hydrolysis but more reactive in SN2 reactions .
- Positional Isomerism : 4-(Trifluoromethoxy)benzyl bromide (para-substituted) exhibits higher thermal stability in polymer matrices than the meta-substituted 3-methyl-5-(trifluoromethoxy) derivative due to symmetrical packing .
- Synthetic Utility: Pharmaceuticals: 4-(Trifluoromethoxy)benzyl bromide is preferred in pretomanid synthesis due to its compatibility with NaH-mediated alkylations, achieving >95% conversion . In contrast, this compound is used in niche intermediates requiring steric bulk . Polymers: 3-(Trifluoromethoxy)benzyl bromide forms poly(arylenemethylene)s with decomposition temperatures exceeding 400°C, outperforming non-fluorinated analogues .
Stability and Handling
- Thermal Stability : Fluorinated benzyl bromides generally exhibit superior thermal stability. For example, 4-(trifluoromethoxy)benzyl bromide (bp 82–84°C at 10 mmHg) is more volatile than this compound, which lacks reported boiling point data but is presumed less volatile due to its methyl group .
- Moisture Sensitivity : 3-Methyl-5-(trifluoromethyl)benzyl bromide is highly moisture-sensitive, requiring argon-filled storage, whereas trifluoromethoxy analogues are less hygroscopic .
Material Science
- Fluorinated benzyl bromides are critical for synthesizing heat-resistant polymers. For instance, poly(arylenemethylene)s incorporating 3-(trifluoromethoxy)benzyl bromide show 10–15% higher thermal stability than non-fluorinated counterparts .
Biological Activity
3-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS Number: 116070-36-1) is a compound that has drawn interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, particularly its antimicrobial, antiparasitic, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C9H8BrF3O
- Molecular Weight: 269.058 g/mol
The trifluoromethoxy group is notable for enhancing lipophilicity and potentially increasing the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the introduction of trifluoromethoxy groups has been associated with increased efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Nitroimidazopyrazinones | M. tuberculosis | 0.36 |
| Nitroimidazopyrazinones | T. b. brucei | 0.86 |
| This compound | E. coli | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of the target organism's growth.
Antiparasitic Activity
In studies focusing on antiparasitic effects, compounds similar to this compound have shown promising results against protozoan parasites such as Trypanosoma cruzi and Giardia lamblia.
Case Study: Antiparasitic Efficacy
A recent investigation into nitroimidazopyrazinones demonstrated that derivatives containing trifluoromethoxy groups exhibited enhanced activity against T. cruzi, with IC50 values ranging from 1.3 to 2.3 µM, comparable to standard treatments like nifurtimox (IC50 = 1.4 µM) .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. The presence of the trifluoromethoxy group is thought to play a critical role in its ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | TBD | TBD |
| OVCAR-3 (Ovarian Cancer) | TBD | TBD |
Further studies are required to establish definitive IC50 values for these specific cell lines.
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes involved in cellular processes.
- Disruption of protein-protein interactions , particularly in cancer cells.
- Induction of oxidative stress , leading to increased apoptosis in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
